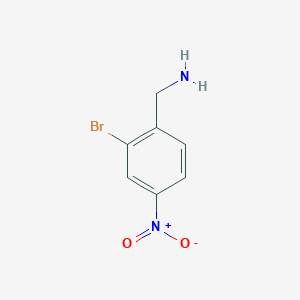

(2-Bromo-4-nitrophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXORVQLHXOZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Nitrophenyl Methanamine

Electrophilic and Nucleophilic Reaction Patterns of the Aromatic Moiety

The electronic properties of the substituents on the benzene (B151609) ring of (2-Bromo-4-nitrophenyl)methanamine govern its susceptibility to attack by either electrophiles or nucleophiles. The nitro group is strongly electron-withdrawing, while the bromine atom is also an electron-withdrawing group, albeit to a lesser extent. studymind.co.uklumenlearning.com The aminomethyl group, on the other hand, can have a more complex influence.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The presence of the strongly electron-withdrawing nitro group, positioned para to the bromine atom, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comstackexchange.com In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. stackexchange.comyoutube.com

The rate of SNAr reactions is significantly influenced by the position of the electron-withdrawing group relative to the leaving group. masterorganicchemistry.com In this compound, the para-positioning of the nitro group relative to the bromine atom provides optimal stabilization of the Meisenheimer intermediate through resonance, thereby facilitating the substitution reaction. stackexchange.com This makes the bromine atom a good leaving group in the presence of strong nucleophiles.

Research has shown that related compounds, such as 2-bromo-4-nitroanisole, readily undergo nucleophilic substitution where the bromine atom is replaced by various nucleophiles like amines, thiols, or alkoxides. Similarly, this compound can participate in such reactions. For instance, it can be utilized in the synthesis of quinazolines through copper-catalyzed cascade reactions where it couples with amidine hydrochlorides. frontiersin.org In these reactions, the initial step often involves the nucleophilic displacement of the bromine atom.

| Reactant | Nucleophile | Conditions | Product Type | Reference |

| (2-Bromophenyl)methylamines | Amidine hydrochlorides | CuBr, K2CO3, DMSO, 100°C | Quinazolines | frontiersin.org |

| 2-Bromophenyl methylamines | Amides | Cu(I), K2CO3, i-PrOH, 110°C | Quinazolines | nih.gov |

Electrophilic Substitution Directed by Substituents

Electrophilic aromatic substitution on the this compound ring is significantly disfavored due to the deactivating nature of both the nitro and bromo substituents. studymind.co.uklumenlearning.com Electron-withdrawing groups decrease the electron density of the benzene ring, making it less attractive to electrophiles. studymind.co.uk The nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position relative to itself. youtube.com The bromine atom is also deactivating but is an ortho-, para- director. studymind.co.uk

Transformations of the Primary Amine Functional Group

The primary amine of the aminomethyl group is a key site for various chemical transformations, allowing for the derivatization and elaboration of the molecule.

Acylation and Other Derivatization Reactions

The primary amine in this compound can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For example, the reaction of 4-nitroaniline (B120555) with 2-bromo isobutyryl bromide in the presence of triethylamine (B128534) yields 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide. nih.gov This indicates that the amine functionality on a nitrophenyl ring is sufficiently nucleophilic to participate in such transformations.

Carboxylic acids can be derivatized using reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) for analytical purposes, a process that involves the reaction with the carboxylate salt. nih.gov While this is a derivatization of a carboxylic acid, it highlights the reactivity of phenacyl halides, which are structurally related to the bromo-nitro-substituted benzylamine (B48309) system.

| Reactant | Reagent | Product Type |

| 4-Nitroaniline | 2-Bromo isobutyryl bromide | N-(4-nitrophenyl)propanamide |

| Carboxylic acids | 4'-Bromophenacyl trifluoromethanesulfonate | 4'-Bromophenacyl esters |

Amine-Based Coupling Reactions

The primary amine of this compound can participate in coupling reactions to form more complex molecules. For example, it can be a precursor in the synthesis of Schiff bases through condensation with carbonyl compounds. nih.gov

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations. The most common reaction of aromatic nitro compounds is their reduction to the corresponding primary amines. wikipedia.org This reduction can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium), or metals like iron or tin in the presence of an acid. The resulting amino group is a strong activating group for electrophilic aromatic substitution and can be further functionalized, for example, through diazotization.

The nitro group also has a significant electronic impact on the molecule, being strongly electron-withdrawing. wikipedia.org This property is fundamental to the reactivity of this compound in nucleophilic aromatic substitution, as discussed earlier. wikipedia.org

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in this compound to the corresponding amino functionality, yielding (2-Amino-4-bromophenyl)methanamine, is a crucial transformation in the synthesis of various heterocyclic compounds and other complex organic molecules. The challenge in this reaction lies in achieving high chemoselectivity, preserving the bromo and methanamine functionalities. A variety of reducing systems have been explored for the reduction of nitroaromatics, and these can be broadly categorized into catalytic hydrogenation and chemical reduction methods.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. wikipedia.orgcommonorganicchemistry.com The choice of catalyst and reaction conditions is critical to prevent undesired side reactions, such as hydrodebromination (removal of the bromine atom). For substrates with halogen substituents, catalysts like Raney nickel are often preferred over palladium on carbon (Pd/C) to minimize dehalogenation. commonorganicchemistry.com

A study on the selective hydrogenation of nitro groups in the presence of activated heteroaryl halides demonstrated the efficacy of a sulfided platinum catalyst. This system allowed for the chemoselective reduction of the nitro group with minimal hydrodehalogenation byproducts under low temperature and pressure. orientjchem.org While specific data for this compound is not explicitly detailed, the principles can be applied.

| Catalyst System | Substrate Type | Key Findings |

| Raney Nickel | Halogenated Nitroaromatics | Often preferred to minimize dehalogenation. commonorganicchemistry.com |

| Sulfided Platinum | Activated Heteroaryl Halides with Nitro Groups | High chemoselectivity for nitro reduction with minimal dehalogenation. orientjchem.org |

Chemical Reduction:

A diverse array of chemical reducing agents can be used for the selective reduction of nitro groups. These methods often offer milder reaction conditions and can be more tolerant of certain functional groups compared to catalytic hydrogenation.

Commonly used reagents include metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl) and metal hydrides. wikipedia.orgyoutube.com For instance, the use of tin(II) chloride (SnCl2) is a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH4), typically a mild reducing agent, can be activated with a catalyst like Ni(PPh3)4 to effectively reduce nitroaromatics. researchgate.net

The selective reduction of dinitrophenol to nitroaminophenol has been illustrated using sodium sulfide (B99878) or hydrogen sulfide and a base, highlighting the potential for regioselective reductions in polynitrated systems. wikipedia.org While not directly analogous, this demonstrates the tunability of reagent choice for selective transformations.

| Reducing Agent | Reaction Conditions | Applicability and Selectivity |

| Sn/HCl | Acidic Medium | Effective for nitro group reduction. youtube.com |

| SnCl2 | Mild Conditions | Good for substrates with other reducible groups. commonorganicchemistry.com |

| NaBH4/Ni(PPh3)4 | Room Temperature, Ethanol | Enhanced reducing power for nitro groups. researchgate.net |

| Na2S or H2S/base | Basic Medium | Demonstrates potential for regioselective reduction. wikipedia.org |

Photochemical Reactions and Photoinduced Processes

The photochemistry of nitroaromatic compounds is a field of active research, with applications in photolabile protecting groups and photoinitiated reactions. The presence of the nitro group makes this compound a candidate for various photoinduced processes, including intramolecular hydrogen abstraction and photoinduced electron transfer.

Studies on o-nitrobenzyl derivatives have shown that upon irradiation, they can undergo intramolecular hydrogen atom transfer, leading to the formation of an aci-nitro intermediate. This intermediate can then rearrange to release a leaving group. youtube.com In the case of this compound, the methanamine group could potentially act as the hydrogen source for such a process. The efficiency of such photorelease is dependent on the nature of the leaving group and its ability to stabilize a radical. youtube.com

Furthermore, a photoredox system using NaI and PPh3 has been developed for the highly selective reduction of nitroarenes. This system operates under mild, transition-metal-free conditions and is tolerant of a broad range of functional groups, including halogens. aidic.it The mechanism is proposed to proceed through a photoinduced electron-donor-acceptor (EDA) complex. While specific application to this compound has not been reported, the tolerance for halogens suggests its potential applicability.

| Photochemical Process | Key Features | Potential Application to this compound |

| Intramolecular Hydrogen Abstraction | Formation of an aci-nitro intermediate. | Potential for photolabile protection or rearrangement. youtube.com |

| Photoinduced Electron Transfer (e.g., NaI/PPh3 system) | Mild, selective reduction of nitro group. | A potential method for selective reduction while preserving the bromo-substituent. aidic.it |

Studies on Reaction Mechanisms and Kinetic Profiles

Understanding the reaction mechanisms and kinetics of the reduction of this compound is essential for optimizing reaction conditions and controlling product distribution. The reduction of aromatic nitro compounds is generally understood to proceed through a series of intermediates.

The Haber-Lukashevich mechanism is a classical model that describes the stepwise reduction of a nitro group. orientjchem.org The process involves the sequential formation of a nitroso (R-NO), a hydroxylamino (R-NHOH), and finally the amino (R-NH2) group. nih.gov The reduction of the nitroso and hydroxylamino intermediates is generally much faster than the initial reduction of the nitro group. nih.gov

Kinetic studies on the catalytic hydrogenation of various nitroaromatic compounds have shown that the reaction rate is influenced by the nature and position of the substituents on the aromatic ring. orientjchem.org Electron-donating groups tend to decrease the rate of reduction, while electron-withdrawing groups can have a more complex effect depending on the specific catalyst and conditions. For instance, in a study on the hydrogenation of substituted nitrobenzenes over a Pd/Al2O3 catalyst, the reduction rates were found to be influenced by the electronic properties of the substituents. orientjchem.org

The kinetics of catalytic hydrogenation of nitrophenols have been described as pseudo-first-order with respect to the nitrophenol concentration when a large excess of a reducing agent like NaBH4 is used. rsc.org The reactivity of different isomers is influenced by inductive and conjugation effects. rsc.org

For the specific case of halogenated nitroaromatics, the mechanism must also account for the potential for hydrodehalogenation. The choice of catalyst and reaction conditions plays a crucial role in steering the reaction towards the desired amino product without loss of the halogen. commonorganicchemistry.comorientjchem.org Mechanistic studies on the reduction of nitroarenes catalyzed by an iron(salen) complex have indicated the presence of a nitroso intermediate and the generation of an on-cycle iron hydride as a key catalytic intermediate. nih.gov

| Mechanistic Aspect | Description | Relevance to this compound |

| Haber-Lukashevich Mechanism | Stepwise reduction: Nitro -> Nitroso -> Hydroxylamino -> Amino. orientjchem.org | Provides a fundamental framework for understanding the reduction pathway. nih.gov |

| Intermediate Formation | Nitroso and hydroxylamino species are key intermediates. nih.gov | Their rapid consumption explains why they are often not isolated. nih.gov |

| Substituent Effects | Electronic properties of bromo and methanamine groups influence reduction kinetics. orientjchem.org | The interplay of these groups will determine the overall reaction rate and selectivity. |

| Hydrodebromination | A potential side reaction during catalytic hydrogenation. commonorganicchemistry.com | Catalyst and condition selection is critical to minimize this unwanted reaction. orientjchem.org |

Research on Derivatives and Structural Analogs of 2 Bromo 4 Nitrophenyl Methanamine

Synthesis and Characterization of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds recognized for their wide range of chemical and biological significance. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. encyclopedia.pubresearchgate.net In the context of (2-Bromo-4-nitrophenyl)methanamine, while direct condensation is not the primary route, its precursor, 2-bromo-4-nitroaniline (B50497), is a key starting material.

One common synthetic strategy involves the reaction of o-phenylenediamines with aldehydes. researchgate.net For instance, novel benzimidazole derivatives have been synthesized through the condensation of o-phenylenediamines with various benzaldehydes. researchgate.net The characterization of these compounds is typically achieved through spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry, along with elemental analysis to confirm their molecular structures. researchgate.netsemanticscholar.org For example, the IR spectra of synthesized benzimidazoles show characteristic peaks for N-H, C=N, and aromatic C-H stretching, while ¹H NMR spectra provide information on the chemical environment of the protons. ijnrd.org

| Derivative Class | General Synthetic Method | Key Characterization Techniques | Relevant Precursor |

| Benzimidazoles | Condensation of o-phenylenediamines with aldehydes or carboxylic acids | IR, NMR (¹H and ¹³C), Mass Spectrometry, Elemental Analysis | 2-bromo-4-nitroaniline |

Development and Coordination Chemistry of Schiff Base Analogs

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of primary amines with aldehydes or ketones. nih.gov These compounds are of significant interest due to their synthetic versatility and role as ligands in coordination chemistry. nih.gov The reaction of this compound with various aldehydes would yield a series of Schiff base analogs.

The synthesis of Schiff bases derived from related structures, such as the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, serves as a model for the types of reactions this scaffold can undergo. nih.gov The resulting Schiff bases can then act as ligands, coordinating with various metal ions to form stable complexes. nih.gov The study of these metal complexes is a significant area of research, exploring their catalytic and material properties. nih.gov Characterization of these Schiff bases and their metal complexes involves techniques like FTIR, which confirms the formation of the imine bond, and UV-Vis spectroscopy. nih.gov

| Compound Type | Synthetic Route | Key Functional Group | Application |

| Schiff Base Analogs | Condensation of this compound with aldehydes/ketones | Azomethine (-C=N-) | Ligands in coordination chemistry |

| Metal Complexes | Reaction of Schiff base ligands with metal ions | - | Catalysis, Materials Science |

Formation of Phenazine Derivatives from Nitroaniline Precursors

Phenazine derivatives are another class of nitrogen-containing heterocyclic compounds. While direct synthesis from this compound is not commonly reported, its precursor, 2-bromo-4,6-dinitroaniline, which features two nitro groups, provides insight into the reactivity of related structures. nih.gov The synthesis of phenazines can sometimes involve the reductive cyclization of dinitro compounds.

Research on the synthesis of substituted benzimidazoles has been carried out using o-nitroanilines as starting materials. encyclopedia.pub For example, a one-step synthesis of 2-substituted-N-H, -N-alkyl, and -N-aryl benzimidazole derivatives has been developed through the reduction of o-nitroanilines in the presence of aldehydes and sodium dithionite. encyclopedia.pub This highlights the utility of the nitroaniline moiety in constructing heterocyclic systems.

Synthesis of Carbamate (B1207046) and Amide Derivatives for Research Purposes

Carbamate and amide derivatives are frequently synthesized for various research applications, including their use as intermediates in organic synthesis.

Carbamates: The synthesis of carbamates can be achieved through several methods. One common approach involves the reaction of an amine with a chloroformate, such as p-nitrophenyl chloroformate, in the presence of a base. nih.govresearchgate.net This reaction can also be carried out using bis(o-nitrophenyl) carbonate, which reacts with aliphatic amines under mild conditions to produce o-nitrophenyl carbamates in high yields. epa.gov These reactions are often characterized by IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm the formation of the carbamate linkage. epa.gov

Amides: Amide synthesis is a fundamental transformation in organic chemistry. zenodo.org A variety of methods exist for the formation of amides from amines. researchgate.net One interesting approach involves an unusual oxidation using an N-iodosuccinimide (NIS) catalyst for the synthesis of amide derivatives from nitroalkanes and amines. researchgate.net This method proceeds through an oxidative coupling mechanism. researchgate.net The resulting amides are characterized by standard spectroscopic techniques. researchgate.net

| Derivative | Synthetic Method | Key Reagents |

| Carbamates | Reaction of amine with chloroformate or carbonate | p-nitrophenyl chloroformate, bis(o-nitrophenyl) carbonate |

| Amides | Oxidative coupling of nitroalkanes and amines | N-iodosuccinimide (NIS) |

Exploration of Other Halogenated and Nitrated Methanamine Scaffolds

The structural motif of a halogenated and nitrated methanamine is not limited to this compound. Researchers have explored a variety of related scaffolds to understand structure-activity relationships and to develop new compounds for chemical research.

Examples of related structures that are commercially available or have been synthesized for research purposes include:

4-Bromo-2-nitroaniline : This compound is a known intermediate in the synthesis of dyes and pharmaceuticals. sigmaaldrich.comchemimpex.comnih.gov

2-Bromo-4,6-dinitroaniline : Used in the synthesis of monoazo dyes. nih.gov

4-Bromo-3-fluoro-2-nitroaniline : A research chemical whose synthesis involves the bromination of 3-fluoro-2-nitroaniline.

Methyl N-(2-bromo-4-chlorophenyl)carbamate : A carbamate derivative that has been synthesized and structurally characterized. researchgate.net

Spectroscopic and Crystallographic Characterization of 2 Bromo 4 Nitrophenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

For a molecule like (2-Bromo-4-nitrophenyl)methanamine, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as their positions on the benzene (B151609) ring. These protons would likely appear as a set of multiplets in the downfield region of the spectrum. The methylene protons adjacent to the aromatic ring would exhibit a characteristic signal, the multiplicity of which would depend on coupling with the amine protons. The amine protons themselves would typically appear as a broad singlet, though its appearance can be influenced by solvent and concentration.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with carbons bearing the bromo and nitro substituents showing characteristic downfield shifts. The carbon of the methylene group would also have a specific resonance.

While specific spectral data for this compound is not widely published, data for related compounds can provide insight. For instance, the related compound N-(4-bromo-2-nitrophenyl)acetamide, which shares the same substituted aromatic ring, has been characterized by ¹H NMR spectroscopy mit.edu. Similarly, ¹H and ¹³C NMR data are available for other related bromo-nitro substituted aromatic compounds, which can be used for comparative analysis wiley-vch.deias.ac.innsf.govrsc.orgsemanticscholar.org.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Bromo-Nitro Aromatic Compound Note: This data is for a related compound and is provided for illustrative purposes.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 8.16 | d | 2.4 |

| ¹H | 7.95 | dd | 8.8, 2.4 |

| ¹H | 7.70 | d | 8.8 |

| ¹³C | 147.5 | - | - |

| ¹³C | 139.0 | - | - |

| ¹³C | 133.5 | - | - |

| ¹³C | 127.0 | - | - |

| ¹³C | 125.5 | - | - |

| ¹³C | 119.5 | - | - |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Molecular Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about functional groups and conjugation.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of chemical bonds. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring and the methylene group, usually observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

N-O stretching of the nitro group, which gives rise to two strong bands, an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C=C stretching of the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.

C-N stretching of the amine, typically in the 1020-1250 cm⁻¹ range.

C-Br stretching , which would be found in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions between molecular orbitals. Aromatic compounds like this compound absorb UV light due to π-π* transitions within the benzene ring. The presence of the nitro group, a strong chromophore, and the bromine atom as an auxochrome, would be expected to shift the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. The UV-Vis spectrum is useful for confirming the presence of the aromatic system and its substitution pattern.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺) would be observed.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the premier technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

For a definitive solid-state structure, single crystal X-ray diffraction is the gold standard. This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of all atoms can be determined.

For this compound, a single crystal structure would reveal the precise geometry of the molecule, including the planarity of the benzene ring and the conformation of the methanamine substituent. It would also provide detailed information about the packing of the molecules in the crystal lattice, including any hydrogen bonding interactions involving the amine and nitro groups, and other intermolecular forces that dictate the solid-state architecture. Although no crystal structure for the title compound is currently published, the crystal structures of related compounds, such as 2-chloro-4-nitrophenyl derivatives, have been determined and show complex networks of intermolecular interactions. ijcm.ir The crystal structure of 4-nitrophenyl 2-bromo-2-methylpropanoate (B8525525) has also been reported, revealing details of its solid-state packing. researchgate.net

Table 2: Representative Crystallographic Data for a Related Bromo-Nitro Aromatic Compound Note: This data is for a related compound and is provided for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 7.890 |

| β (°) | 105.34 |

| Volume (ų) | 1189.5 |

| Z | 4 |

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

PXRD is a valuable tool for:

Phase identification: Comparing the experimental PXRD pattern to a database of known patterns can identify the crystalline form of the compound.

Purity assessment: The presence of crystalline impurities will result in additional peaks in the PXRD pattern.

Polymorphism studies: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns.

Monitoring solid-state reactions: Changes in the PXRD pattern can be used to follow the progress of a reaction involving crystalline materials.

For this compound, PXRD would be used to confirm the crystallinity of a synthesized batch and to check for the presence of any crystalline starting materials or byproducts.

Spectroscopic Methodologies for Reaction Monitoring and Purity Assessment in Research

In a research setting, spectroscopic techniques are routinely employed to monitor the progress of chemical reactions and to assess the purity of the resulting products. For the synthesis of this compound, which could, for example, be prepared by the reduction of 2-bromo-4-nitrobenzonitrile (B1358633) or the amination of 2-bromo-4-nitrobenzyl bromide, various spectroscopic methods would be invaluable.

Thin-Layer Chromatography (TLC): While not a spectroscopic technique itself, TLC is often used in conjunction with UV light to quickly monitor the disappearance of starting materials and the appearance of the product.

NMR Spectroscopy: ¹H NMR is particularly useful for monitoring reaction progress. By taking aliquots from the reaction mixture at different time points, the relative integrals of the signals corresponding to the starting material and the product can be used to determine the extent of the reaction.

IR Spectroscopy: The appearance of the characteristic N-H stretching bands of the amine and the disappearance of the nitrile or benzyl (B1604629) bromide signals could be used to follow the reaction.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is highly effective for monitoring complex reaction mixtures. The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for the unambiguous identification of reactants, intermediates, and products. Commercial suppliers often use techniques like HPLC and LC-MS to verify the purity of this compound. bldpharm.com

Upon completion of the reaction, these same spectroscopic techniques are used to assess the purity of the isolated product. A clean NMR spectrum, a single spot on a TLC plate, and a single peak in an LC-MS chromatogram are all indicators of a high-purity compound.

Computational and Theoretical Chemistry Studies on this compound

Advanced Applications in Synthetic Organic Chemistry and Chemical Biology Research

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of (2-Bromo-4-nitrophenyl)methanamine as a versatile building block stems from the differential reactivity of its functional groups. Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of complex chemical structures in medicinal chemistry, organic synthesis, and materials science fluorochem.co.uk. The presence of the ortho-bromo and para-nitro groups on the phenyl ring, combined with a benzylic amine, provides multiple reaction sites for chemists to exploit in a controlled manner.

A primary application of this compound and related substituted (2-bromophenyl)methylamines is in the synthesis of N-heterocycles, particularly quinazolines. ambeed.com Quinazolines are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. bldpharm.combldpharm.com

Research has demonstrated a simple and efficient, ligand-free copper-catalyzed method to produce quinazoline derivatives from readily available substituted (2-bromophenyl)methylamines and amides. ambeed.com This process involves a cascade reaction that includes a sequential Ullmann-type coupling and aerobic oxidation, offering a practical and convenient strategy for synthesizing this important heterocyclic scaffold. ambeed.com The reaction typically proceeds by coupling the (2-bromophenyl)methanamine derivative with an amide, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinazoline ring system.

Table 1: Synthesis of Quinazoline Derivatives from (2-Bromophenyl)methanamine Precursors

| Precursor | Reaction Type | Catalytic System | Resulting Heterocycle | Ref. |

| Substituted (2-bromophenyl)methylamines | Cascade Reaction | Ligand-free Copper-catalysis | Quinazoline derivatives | ambeed.com |

| Substituted (2-bromophenyl)methylamines | Ullmann-type Coupling & Aerobic Oxidation | CuI / K₂CO₃ | Quinazoline derivatives | ambeed.combldpharm.com |

Application as a Precursor for Compounds in Medicinal Chemistry Research

By serving as a key starting material for quinazoline synthesis, this compound acts as a valuable precursor to compounds with significant potential in medicinal chemistry. The quinazoline framework is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anticonvulsant properties. bldpharm.combldpharm.com

The synthesis of novel quinazoline-based compounds is a major focus of research aimed at developing new therapeutic agents. For instance, various 2,4,6-trisubstituted quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities against both gram-positive and gram-negative bacteria. bldpharm.com The ability to generate libraries of such compounds often relies on efficient synthetic routes starting from versatile building blocks like this compound.

Contribution to Catalytic Systems and Ligand Design in Organic Reactions

While syntheses utilizing this compound as a substrate often employ transition metal catalysts, such as copper and palladium, its role as a direct component of catalytic systems or as a foundational scaffold for ligand design is not extensively documented in the scientific literature. ambeed.com The primary utility reported for this compound is that of a reactant or intermediate rather than as a ligand that coordinates with a metal center to actively participate in a catalytic cycle.

Utility in the Development of Specialty Chemicals and Advanced Materials

The application of this compound in the specific development of specialty chemicals or advanced materials is not widely reported in the available scientific literature. Its principal documented value lies in its role as an intermediate in the synthesis of discrete molecular structures, particularly heterocyclic compounds for pharmaceutical research, rather than in the production of polymers, materials with specific electronic or optical properties, or other specialty chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromo-4-nitrophenyl)methanamine, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis of brominated aromatic amines often involves multi-step reactions, including nitration, bromination, and reductive amination. For example, analogous compounds like "(2-Bromo-5-(trifluoromethyl)phenyl)methanamine" are synthesized via solvent-mediated reactions (e.g., methyl tert-butyl ether) and controlled pH adjustments using 1N sodium hydroxide to achieve phase separation and purification . Optimizing reaction time, temperature, and stoichiometry of nitro-group reduction (e.g., using catalytic hydrogenation or metal/acid systems) can minimize side reactions and improve yields.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR can resolve the aromatic proton environments and confirm substitution patterns. The electron-withdrawing nitro and bromo groups deshield adjacent protons, producing distinct splitting patterns.

- X-ray crystallography : Programs like SHELXL are critical for refining crystal structures, especially when heavy atoms (e.g., bromine) are present. The bromine atom’s strong anomalous scattering aids in phase determination, while the nitro group’s planarity can be validated using ORTEP-III for thermal ellipsoid visualization .

Q. How can the solubility and stability of this compound be evaluated under varying experimental conditions?

- Methodology : Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., dichloromethane) via gravimetric or spectrophotometric methods. Stability studies should assess degradation under light, heat, and humidity. For example, storage at 2–8°C in amber vials is recommended for related brominated methanamines to prevent decomposition .

Advanced Research Questions

Q. How do competing electronic effects (e.g., bromo vs. nitro substituents) influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom’s position ortho to the amine and meta to the nitro group creates steric and electronic challenges. Suzuki-Miyaura coupling reactions may require tailored palladium catalysts (e.g., Pd(PPh)) and elevated temperatures to overcome deactivation by the electron-withdrawing nitro group. Comparative studies with analogs (e.g., 4-bromo-2-nitrotoluene) can isolate substituent effects .

Q. What strategies resolve contradictions in crystallographic data when the nitro group’s orientation is ambiguous?

- Methodology : Discrepancies in nitro group planarity or bond lengths can arise from disorder or thermal motion. Use high-resolution data (≤ 0.8 Å) and iterative refinement in SHELXL with restraints for anisotropic displacement parameters. Complementary DFT calculations (e.g., Gaussian09) can validate the most stable conformer .

Q. How can this compound serve as a precursor in medicinal chemistry, and what SAR (structure-activity relationship) insights can be derived?

- Methodology : The compound’s bromine and nitro groups are versatile handles for derivatization. For instance:

- Nitro reduction : Convert the nitro group to an amine for further functionalization (e.g., amide coupling).

- Bromine substitution : Replace bromine via nucleophilic aromatic substitution to introduce pharmacophores.

SAR studies on analogs like 4-bromo-2,5-dimethoxyphenethylamine hydrochloride can guide optimization for receptor binding or metabolic stability .

Q. What analytical approaches validate purity in complex matrices (e.g., biological samples) during pharmacokinetic studies?

- Methodology : LC-MS/MS with multiple reaction monitoring (MRM) is ideal. Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Internal standards (e.g., deuterated analogs) correct for matrix effects. Validate limits of detection (LOD) and quantification (LOQ) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.